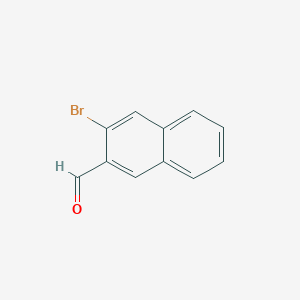

3-溴-2-萘甲醛

描述

3-Bromo-2-naphthaldehyde , also known by its chemical formula C₁₁H₇BrO , is a synthetic organic compound. It belongs to the class of aromatic aldehydes and contains a bromine atom substituted at the 3-position of the naphthalene ring. This compound exhibits interesting reactivity due to its aldehyde functional group.

Synthesis Analysis

Several synthetic methods exist for preparing 3-bromo-2-naphthaldehyde. One common approach involves the bromination of 2-naphthaldehyde using a brominating agent such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The reaction typically occurs under mild conditions and yields the desired product.

Molecular Structure Analysis

The molecular structure of 3-bromo-2-naphthaldehyde consists of a naphthalene ring fused with an aldehyde group and a bromine atom. The bromine substitution occurs at the 3-position of the naphthalene ring. The compound’s planar structure allows for resonance stabilization of the carbonyl group.

Chemical Reactions Analysis

- Aldol Condensation : 3-Bromo-2-naphthaldehyde can undergo aldol condensation reactions with other aldehydes or ketones, leading to the formation of α,β-unsaturated aldehydes.

- Grignard Reaction : Treatment with a Grignard reagent (e.g., phenylmagnesium bromide) can yield substituted derivatives.

- Reduction : Reduction of the aldehyde group using reducing agents (e.g., sodium borohydride) produces the corresponding alcohol.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 115°C to 120°C.

- Solubility : Soluble in methanol.

- Appearance : Solid, often pale yellow or white crystals.

科学研究应用

合成和分子结构

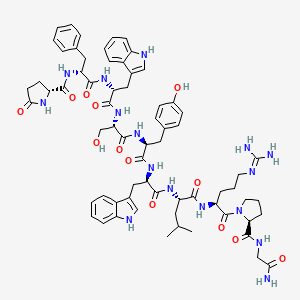

- 衍生物的合成:合成了 (E)-3-溴-N'-(2-羟基-1-萘亚基)苯甲酰肼,它是 3-溴-2-萘甲醛的衍生物,显示出分子内氢键和形成链状结构的分子间相互作用 (郭标曹 & 荀华鲁,2009 年)。

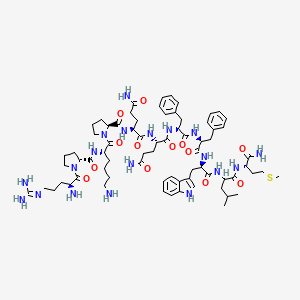

有机合成中的应用

- 形成 C-C 和 C-S 键:用于有机合成,特别是在苯甲基硫醚和多环胺的制备中,通过酸催化缩合 (Alessandro Strada, Mattia Fredditori, G. Zanoni, & S. Protti, 2019 年)。

- 萘丁美酮中间体的合成:与 3-溴-2-萘甲醛相关的 6-甲氧基-2-萘甲醛被制备用于合成萘丁美酮的中间体,展示了其在药物制剂中的重要性 (郭彤彤,2007 年)。

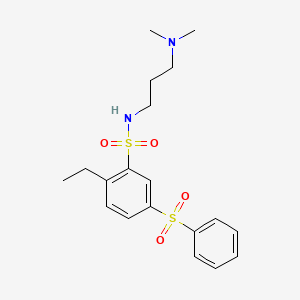

化学传感器的开发

- 荧光化学传感器:2-羟基-1-萘甲醛是一种相关化合物,已被广泛用于创建荧光化学传感器以检测各种离子,突出了萘甲醛衍生物在传感器技术中的多功能性 (A. Das & S. Goswami, 2017 年)。

先进材料应用

- 光存储设备:另一种衍生物 1-硝基-2-萘甲醛对于开发用于双光子三维光存储设备的新型存储材料至关重要 (A. Dvornikov, C. M. Taylor, Yongchao. Liang, & P. Rentzepis, 1998 年)。

纳米粒子合成

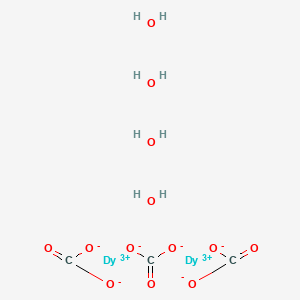

- 金属纳米粒子的生产:与 3-溴-2-萘甲醛相关的双(2-羟基-1-萘甲醇)金属配合物已被用于制造 ZnO 和 CdO 纳米粒子,证明了该化合物在纳米技术中的实用性 (T. Xaba, M. Moloto, & N. Moloto, 2016 年)。

安全和危害

- Skin Irritation : May cause skin irritation (H315).

- Eye Irritation : Strong eye irritant (H319).

- Handling Precautions : Use protective gloves, eyewear, and clothing. Avoid inhalation and skin contact. Wash thoroughly after handling.

未来方向

Research on 3-bromo-2-naphthaldehyde could explore:

- Functional Group Transformations : Investigate novel reactions and applications.

- Biological Activity : Assess potential biological effects or applications.

- Catalytic Applications : Explore its use as a catalyst or ligand.

属性

IUPAC Name |

3-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTRKPUSTOGJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342373 | |

| Record name | 3-Bromo-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-naphthaldehyde | |

CAS RN |

89005-11-8 | |

| Record name | 3-Bromo-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。